molecular formula C7H4ClN3 B2407896 2-Chloro-pyrido[3,2-D]pyrimidine CAS No. 915302-21-5

2-Chloro-pyrido[3,2-D]pyrimidine

Cat. No. B2407896
CAS RN: 915302-21-5
M. Wt: 165.58
InChI Key: LEIGIRAWJADGAI-UHFFFAOYSA-N
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Description

2-Chloro-pyrido[3,2-D]pyrimidine is a compound that undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It has a molecular weight of 114.533 .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, a study discusses the synthesis of pyrido[2,3-d]pyrimidines under mild reaction conditions . Another research paper presents a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . All of the synthesized compounds were characterized using 1H-NMR and MS analyses .


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They undergo various chemical reactions, such as cobalt-catalyzed cross-coupling reaction with aryl halides .

Scientific Research Applications

Other Potential Applications

Beyond the mentioned fields, 2-Chloro-pyrido[3,2-D]pyrimidine might have additional applications, such as:

Mechanism of Action

Target of Action

2-Chloro-pyrido[3,2-D]pyrimidine has been found to interact with a variety of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets through a process of ligand-induced dimerization or oligomerization . The ligand, in this case, this compound, binds to the extracellular regions of its target proteins, leading to the formation of active dimers. This activation triggers the downstream signaling pathways .

Biochemical Pathways

The activation of the targets by this compound affects several biochemical pathways. These include the signaling pathways of the above-mentioned targets . The compound’s interaction with these pathways can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its degree of lipophilicity . This property allows the compound to easily diffuse into cells, impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its broad spectrum of targets, the compound can have a variety of effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to easily diffuse into cells, which can be influenced by the lipid environment of the cells

Safety and Hazards

While specific safety and hazards information for 2-Chloro-pyrido[3,2-D]pyrimidine is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .

Future Directions

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will help scientists to design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

2-chloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGIRAWJADGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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